3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
- N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- 3-Bromo-N-methylbenzamide
Uniqueness
3-Bromo-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrN3O |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
3-bromo-N-methyl-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O/c1-14-12(17)9-3-8(4-11(13)5-9)10-6-15-16(2)7-10/h3-7H,1-2H3,(H,14,17) |
InChI Key |
MQGZHTQBXNAWEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br |
Origin of Product |
United States |
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